3,6-Dichloro-2-fluorobenzenesulfonyl chloride
Description
Overview of 3,6-Dichloro-2-fluorobenzenesulfonyl chloride
This compound represents a highly sophisticated member of the halogenated aromatic sulfonyl chloride family, characterized by its distinctive molecular formula C₆H₂Cl₃FO₂S and molecular weight of 263.501 grams per mole. This compound is distinguished by its unique substitution pattern, featuring two chlorine atoms positioned at the 3 and 6 positions of the benzene ring, a fluorine atom at the 2 position, and a sulfonyl chloride functional group attached to the aromatic core. The Chemical Abstracts Service has assigned this compound the registry number 1706436-29-4, and it is catalogued under the Material Safety Data Sheet identifier MFCD28054224.
The molecular architecture of this compound exhibits remarkable structural complexity that directly influences its chemical behavior and synthetic utility. The compound's SMILES notation, represented as Fc1c(Cl)ccc(Cl)c1S(=O)(=O)Cl, clearly delineates the spatial arrangement of its constituent atoms. The International Chemical Identifier key TWLCGJUQNLZYNG-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure. Physical characterization studies have established that the compound exhibits a melting point range of 41-44 degrees Celsius and a flash point of 110 degrees Celsius, indicating its solid-state stability under ambient conditions while requiring careful handling protocols during elevated temperature applications.
The compound belongs to the broader classification of organosulfur compounds, specifically categorized as a sulfonyl chloride derivative with multiple halogen substituents. This classification places it within a specialized group of chemical intermediates that demonstrate exceptional reactivity toward nucleophilic species, particularly amines and alcohols. The presence of three different halogen atoms creates a complex electronic environment that significantly influences the compound's chemical reactivity patterns and selectivity profiles in synthetic transformations.
Historical Context and Discovery
The development and characterization of this compound emerged from the broader historical evolution of sulfonyl chloride chemistry, which has its roots in the late nineteenth and early twentieth centuries. While specific documentation regarding the initial synthesis and discovery of this particular compound remains limited in the available literature, its development can be traced to the systematic exploration of halogenated aromatic sulfonyl chlorides that began gaining momentum in pharmaceutical and materials science research during the latter half of the twentieth century.
The synthesis methodologies for this compound have evolved from classical approaches involving the direct treatment of appropriately substituted benzene derivatives with chlorosulfuric acid under controlled temperature conditions. Historical precedents established by related compounds, such as 2,5-dichlorobenzenesulfonyl chloride, demonstrate that these transformations typically involve treating the corresponding aromatic substrate with chlorosulfuric acid at elevated temperatures, often around 150 degrees Celsius. The adaptation of these established protocols to accommodate the additional fluorine substituent required careful optimization of reaction conditions to achieve satisfactory yields while maintaining the integrity of the sensitive halogen substitution pattern.
The compound's emergence in the scientific literature reflects the growing demand for specialized building blocks in advanced organic synthesis applications. Research efforts in the development of fluorinated pharmaceutical intermediates and agrochemical precursors have driven the need for precisely substituted aromatic sulfonyl chlorides. The unique combination of chlorine and fluorine substituents in this compound provides synthetic chemists with a versatile platform for introducing complex functionality into target molecules through well-established sulfonamide coupling reactions.
Rationale for Academic Research Focus
The academic research interest in this compound stems from several compelling scientific factors that position this compound as a valuable subject for comprehensive investigation. The compound's unique substitution pattern creates a distinctive electronic environment that offers researchers an opportunity to explore fundamental structure-activity relationships in halogenated aromatic systems. The strategic positioning of electron-withdrawing halogen substituents around the benzene ring generates complex electronic effects that influence both the reactivity of the sulfonyl chloride group and the overall stability of the molecular framework.
From a synthetic chemistry perspective, this compound serves as an exceptional model compound for studying nucleophilic substitution reactions involving sulfonyl chlorides. The compound's ability to undergo substitution reactions with various nucleophiles, including amines and alcohols, provides researchers with a platform for investigating reaction mechanisms and developing new synthetic methodologies. The presence of multiple halogen substituents offers opportunities to explore regioselectivity patterns and electronic effects that govern these transformations.
The compound's relevance to pharmaceutical chemistry research cannot be overstated, as sulfonamide derivatives continue to play crucial roles in drug discovery and development programs. The ability of this compound to serve as a precursor for biologically active sulfonamides makes it an important target for medicinal chemistry investigations. Research has demonstrated that compounds derived from halogenated benzenesulfonyl chlorides often exhibit enhanced biological activity profiles compared to their non-halogenated counterparts, making this compound particularly valuable for structure-activity relationship studies.
The academic interest in this compound extends beyond its immediate synthetic applications to encompass broader questions in physical organic chemistry. The complex interplay between multiple halogen substituents and the sulfonyl chloride functional group provides an excellent framework for investigating electronic effects, conformational preferences, and intermolecular interactions. These fundamental studies contribute to the development of predictive models that can guide the design of new compounds with desired properties and reactivity profiles.
Scope and Structure of the Review
This comprehensive review has been structured to provide a systematic examination of this compound from multiple scientific perspectives, ensuring thorough coverage of the compound's fundamental properties, synthetic applications, and research significance. The scope of this review encompasses detailed analysis of the compound's chemical and physical properties, comprehensive evaluation of its synthetic utility, and critical assessment of its role in contemporary chemical research programs.
The review's organizational framework reflects a logical progression from fundamental molecular characteristics to advanced applications and research implications. Each section builds upon previous discussions to create a cohesive narrative that addresses the compound's multifaceted nature and diverse applications. The inclusion of detailed data tables throughout the review provides readers with readily accessible reference information while supporting the comprehensive textual discussions with quantitative data.
Table 1: Fundamental Properties of this compound
The analytical approach employed in this review emphasizes the integration of structural, synthetic, and applications-oriented perspectives to provide readers with a comprehensive understanding of the compound's significance in contemporary chemical science. The review systematically addresses the compound's role as both a synthetic intermediate and a research tool, highlighting the connections between its molecular structure and its diverse applications in organic synthesis and pharmaceutical chemistry.
Properties
IUPAC Name |
3,6-dichloro-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLCGJUQNLZYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3,6-Dichloro-2-fluorobenzenesulfonyl chloride can be synthesized through the reaction of 3,6-dichloro-2-fluorobenzenesulfonic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with further SOCl2 to give the final product. Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
3,6-Dichloro-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,6-dichloro-2-fluorobenzenesulfonic acid.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions are sulfonamide, sulfonate ester, sulfonate thioester, sulfinyl chloride, and sulfide derivatives .
Scientific Research Applications
Pharmaceutical Applications
2.1 Synthesis of Pharmaceutical Compounds
The compound is frequently used as an intermediate in the synthesis of various pharmaceuticals. Its ability to introduce sulfonyl groups into organic molecules enhances biological activity and specificity. For instance, it has been utilized in the development of CRTH2 antagonists for treating allergic diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
2.2 Case Study: CRTH2 Antagonists
A notable application involves its use in synthesizing compounds that target the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). These compounds have shown potential in treating inflammatory conditions by inhibiting the receptor's action, which is linked to the pathogenesis of allergic responses .
Industrial Applications
3.1 Chemical Synthesis
3,6-Dichloro-2-fluorobenzenesulfonyl chloride is also employed in industrial chemical synthesis processes. It acts as a reagent for introducing sulfonyl groups into various substrates, facilitating the creation of complex molecules .
3.2 Fluorination Processes
The compound can undergo chlorine-fluorine exchange reactions, making it useful in producing fluorinated benzene sulfonyl fluorides. This process is advantageous for synthesizing compounds with enhanced stability and reactivity under mild conditions .
Data Table: Comparative Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for CRTH2 antagonists | Various anti-inflammatory drugs |
| Chemical Synthesis | Reagent for sulfonyl group introduction | Fluorinated sulfonamides |
| Industrial Chemistry | Used in fluorination processes | Fluorobenzene derivatives |
Mechanism of Action
The mechanism of action of 3,6-dichloro-2-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile involved . The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The target compound’s dual Cl substituents create stronger electron-withdrawing effects compared to 2-chloro-3,6-difluorobenzenesulfonyl chloride (), which has two F atoms. This enhances its reactivity in sulfonation reactions .
- Hydrogen Bonding : The hydroxyl group in 3,5-dichloro-2-hydroxybenzenesulfonyl chloride () allows for intermolecular interactions, influencing solubility and crystallization behavior .
Comparative Analysis of Physicochemical Properties
Table 2: Physicochemical Data (Where Available)
Insights :
- Reactivity : Sulfonyl chlorides with electron-withdrawing groups (e.g., Cl, F) hydrolyze rapidly in water, releasing HCl and sulfur dioxide. The target compound’s dual Cl substituents likely accelerate this process compared to less halogenated analogs .
- Stability : Naphthalene-based derivatives () benefit from aromatic conjugation, reducing decomposition rates .
Biological Activity
3,6-Dichloro-2-fluorobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms and one fluorine atom on a benzene ring, along with a sulfonyl chloride functional group. The chemical formula is .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to modify biomolecules through electrophilic reactions. The sulfonyl chloride group can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or sulfonate esters.
Biological Applications
- Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties. The chlorinated and fluorinated groups enhance the lipophilicity and reactivity, potentially increasing membrane permeability and interaction with microbial targets.
- Inhibition of Enzymatic Activity : Sulfonyl chlorides are known to inhibit various enzymes by modifying active site residues. For instance, they can react with serine or cysteine residues in enzymes, leading to irreversible inhibition.
- Anticancer Properties : Research indicates that similar compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various pathways.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Testing
A study conducted on derivatives of sulfonyl chlorides demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was crucial for enhancing the efficacy of these compounds.
Case Study: Enzyme Inhibition
Inhibition assays showed that this compound effectively inhibited serine proteases, with IC50 values indicating potent activity. This suggests potential applications in designing therapeutic agents targeting proteolytic enzymes involved in various diseases.
Toxicological Considerations
While the biological activities are promising, it is essential to evaluate the toxicity profiles of such compounds. Preliminary studies indicate moderate cytotoxicity; however, detailed toxicological assessments are necessary to establish safety for clinical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,6-dichloro-2-fluorobenzenesulfonyl chloride with high purity?
- Methodological Answer : The synthesis typically involves halogenation and sulfonation steps. For example, fluorination of a dichlorobenzenesulfonyl precursor using KF or CsF under anhydrous conditions at 80–120°C can introduce the fluorine substituent. Subsequent sulfonation with ClSOH or SOCl under controlled temperature (0–5°C) minimizes side reactions. Purification via fractional distillation or recrystallization (using hexane/ethyl acetate) is critical to achieve >95% purity .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR, NMR, and IR spectroscopy. For instance, NMR should show a singlet near -110 ppm (C-F), while NMR should exhibit distinct aromatic proton splitting patterns (e.g., doublets for ortho-chloro substituents). Mass spectrometry (EI-MS) with a molecular ion peak at m/z 247 [M] confirms the molecular weight .
Q. What analytical techniques are recommended for quantifying impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is effective. Gradient elution (acetonitrile/water with 0.1% TFA) resolves impurities like unreacted sulfonic acid derivatives. Gas chromatography (GC) with flame ionization detection is suitable for volatile byproducts .
Advanced Research Questions
Q. How does the reactivity of this compound vary under nucleophilic substitution conditions?
- Methodological Answer : The sulfonyl chloride group undergoes nucleophilic attack by amines or alcohols. Kinetic studies show that electron-withdrawing substituents (Cl, F) enhance reactivity. For example, reactions with primary amines in THF at 25°C proceed with a second-order rate constant of . Steric hindrance from the 2-fluoro group reduces reactivity compared to non-fluorinated analogs .
Q. What strategies mitigate crystallinity issues during the isolation of derivatives?
- Methodological Answer : Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) improves crystal packing. For instance, adding 2,6-lutidine during recrystallization from ethanol yields monoclinic crystals (space group P2/c) with defined unit cell parameters (, , ) .
Q. How can conflicting literature data on thermal stability be resolved?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere reveals decomposition onset at 180°C, contradicting earlier reports of stability up to 200°C. Discrepancies may arise from impurities or moisture content. Pre-drying samples at 60°C under vacuum for 24 hours ensures reproducibility .
Q. What precautions are critical when handling hazardous intermediates in its synthesis?
- Methodological Answer : Use inert gas purging (N/Ar) during sulfonation to prevent HCl release. Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Emergency protocols for skin exposure require immediate rinsing with 5% NaHCO solution .
Q. How does the compound’s stability in acidic vs. basic media affect its application in coupling reactions?
- Methodological Answer : In acidic conditions (pH < 3), the sulfonyl chloride hydrolyzes to sulfonic acid ( at 25°C). In basic media (pH > 10), it forms sulfonate salts, which are unreactive. Buffered systems (pH 5–7) using NaHPO/NaHPO stabilize the compound during amide bond formation .
Data Contradiction Analysis
Q. Why do purity assays from different suppliers vary significantly (e.g., 95% vs. 98%)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
